molecular formula C17H24ClNO2S B14134605 N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(cyclopentylthio)acetamide

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(cyclopentylthio)acetamide

Katalognummer: B14134605
Molekulargewicht: 341.9 g/mol
InChI-Schlüssel: CBEYQZXDSOGKAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(cyclopentylthio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methoxypropyl group, and a cyclopentylthio group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(cyclopentylthio)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Introduction of the Methoxypropyl Group: This can be achieved through an alkylation reaction where a methoxypropyl group is attached to the intermediate.

    Formation of the Cyclopentylthio Group:

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(cyclopentylthio)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(cyclopentylthio)acetamide: can be compared with other acetamide derivatives that have similar structural features.

    This compound: can be compared with other compounds containing chlorophenyl, methoxypropyl, or cyclopentylthio groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties. For example, the presence of the chlorophenyl group might enhance its binding affinity to certain biological targets, while the methoxypropyl and cyclopentylthio groups might influence its solubility and stability.

Eigenschaften

Molekularformel

C17H24ClNO2S

Molekulargewicht

341.9 g/mol

IUPAC-Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-cyclopentylsulfanylacetamide

InChI

InChI=1S/C17H24ClNO2S/c1-17(21-2,13-6-5-7-14(18)10-13)12-19-16(20)11-22-15-8-3-4-9-15/h5-7,10,15H,3-4,8-9,11-12H2,1-2H3,(H,19,20)

InChI-Schlüssel

CBEYQZXDSOGKAP-UHFFFAOYSA-N

Kanonische SMILES

CC(CNC(=O)CSC1CCCC1)(C2=CC(=CC=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.